molecular formula C8H4F5NO2 B11964436 2-(Pentafluorophenoxy)acetamide

2-(Pentafluorophenoxy)acetamide

Cat. No.: B11964436
M. Wt: 241.11 g/mol
InChI Key: XLJQTVJUCQFSIH-UHFFFAOYSA-N
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Description

2-(Pentafluorophenoxy)acetamide is an organic compound with the molecular formula C8H4F5NO2 It is characterized by the presence of a pentafluorophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluorophenoxy)acetamide typically involves the reaction of pentafluorophenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentafluorophenol attacks the carbon atom of chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Pentafluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The pentafluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or other phenols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(Pentafluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pentafluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    2-(Pentafluorophenyl)acetamide: Similar structure but lacks the oxygen atom in the phenoxy group.

    N-(2-Cyanophenyl)-2-(pentafluorophenoxy)acetamide: Contains an additional cyano group, which may alter its chemical properties and applications.

Uniqueness: 2-(Pentafluorophenoxy)acetamide is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C8H4F5NO2

Molecular Weight

241.11 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenoxy)acetamide

InChI

InChI=1S/C8H4F5NO2/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H2,14,15)

InChI Key

XLJQTVJUCQFSIH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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